molecular formula C10H22OSi B14271263 Dimethyl(oct-7-EN-1-YL)silanol CAS No. 163969-19-5

Dimethyl(oct-7-EN-1-YL)silanol

Cat. No.: B14271263
CAS No.: 163969-19-5
M. Wt: 186.37 g/mol
InChI Key: LKHHQYXMUVBPBQ-UHFFFAOYSA-N
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Description

Dimethyl(oct-7-EN-1-YL)silanol is an organosilicon compound with the molecular formula C10H22OSi. It contains a silanol group (-SiOH) and an oct-7-en-1-yl group attached to a dimethylsilyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(oct-7-EN-1-YL)silanol can be synthesized by reacting one molecule of 1-octene with two molecules of dimethylchlorosilane under the catalysis of aluminum chloride . The reaction proceeds as follows: [ \text{1-octene} + 2 \text{dimethylchlorosilane} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of silanol-functional silicones often involves the hydrolysis of chlorosilanes under controlled conditions. Low molecular weight silanol fluids are produced by kinetically controlled hydrolysis of chlorosilanes. Higher molecular weight fluids can be prepared by equilibrating low molecular weight silanol fluids with cyclics or by equilibrium polymerization of cyclics with water under pressure .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(oct-7-EN-1-YL)silanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form siloxane bonds.

    Reduction: The double bond in the oct-7-en-1-yl group can be reduced to form a saturated alkyl chain.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of siloxane bonds.

    Reduction: Formation of dimethyl(octyl)silanol.

    Substitution: Formation of various substituted silanols depending on the reagents used.

Scientific Research Applications

Dimethyl(oct-7-EN-1-YL)silanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl(oct-7-EN-1-YL)silanol involves its interaction with various molecular targets and pathways. The silanol group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The oct-7-en-1-yl group provides hydrophobic characteristics, affecting the compound’s solubility and compatibility with different environments .

Comparison with Similar Compounds

Similar Compounds

    Dimethylsilanol: A simpler compound with only two methyl groups attached to the silicon atom.

    Trimethylsilanol: Contains three methyl groups attached to the silicon atom.

    Octylsilanol: Contains an octyl group attached to the silicon atom.

Uniqueness

Dimethyl(oct-7-EN-1-YL)silanol is unique due to the presence of both a silanol group and an oct-7-en-1-yl group. This combination imparts distinct chemical properties, such as enhanced reactivity and hydrophobicity, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

163969-19-5

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

hydroxy-dimethyl-oct-7-enylsilane

InChI

InChI=1S/C10H22OSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4,11H,1,5-10H2,2-3H3

InChI Key

LKHHQYXMUVBPBQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCCCCC=C)O

Origin of Product

United States

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